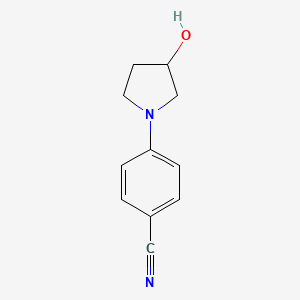

4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

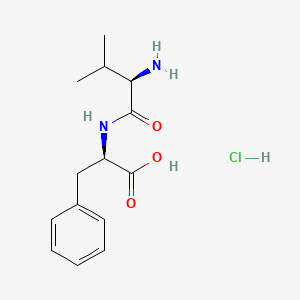

“4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is a chemical compound with the CAS Number: 536742-59-3 . It has a molecular weight of 188.23 . The IUPAC name for this compound is this compound . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, it’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 164-165 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile, a compound with potential in various chemical syntheses and modifications, is used in producing derivatives and polymers. Fischer and Schneider (1983) explored the 1,3-dipolar addition of similar compounds to generate pyrroline and pyrrolidine derivatives, indicating the flexibility of these compounds in synthetic chemistry (Fischer & Schneider, 1983). In the field of polymer science, Wang et al. (2006) synthesized novel polyimides using a pyridine-containing aromatic dianhydride, showcasing the utility of such compounds in creating new materials with specific properties (Wang et al., 2006).

Biological Evaluation and Drug Design

The compound has been evaluated for its biological activity, particularly in drug design. Aikawa et al. (2017) studied a derivative of this compound as a selective androgen receptor modulator (SARM), highlighting its potential in therapeutic applications (Aikawa et al., 2017). Li et al. (2008) designed a novel nonsteroidal androgen receptor antagonist using a similar structure, demonstrating its relevance in dermatological treatments (Li et al., 2008).

Photophysical Properties

In the realm of photophysics, Bohnwagner et al. (2016) investigated 4-(1H-pyrrol-1-yl)benzonitrile, a closely related compound, for its photochemical reaction mechanisms, which could have implications for understanding and manipulating light-induced processes (Bohnwagner et al., 2016).

Material Science Applications

In material science, Xi et al. (2016) synthesized a novel pyridine-containing phthalonitrile polymer, showing the compound's role in developing materials with improved thermal properties and potential industrial applications (Xi et al., 2016).

Charge Transfer Studies

Dahl et al. (2005) examined the solvent dependence of spectra and kinetics in similar compounds, providing insights into excited-state charge transfer mechanisms, crucial for understanding various chemical and physical processes (Dahl et al., 2005).

Spectroscopy and Computational Studies

The compound's derivatives have also been studied in the field of spectroscopy. Bene and Jaffe (1968) used computational methods to analyze the electronic spectra of monosubstituted benzenes and pyridines, including benzonitrile derivatives (Bene & Jaffe, 1968).

Heterocyclic Compound Synthesis

Nief et al. (2018) synthesized a series of new heterocyclic derivatives from a related compound, exploring its potential in creating diverse chemical structures with possible pharmacological applications (Nief et al., 2018).

Safety and Hazards

Zukünftige Richtungen

The future directions for “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” and other pyrrolidine derivatives could involve further exploration of their pharmacological properties. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold due to its potential to efficiently explore the pharmacophore space .

Eigenschaften

IUPAC Name |

4-(3-hydroxypyrrolidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFAROACVPFOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)

![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)

![3-(2-Thienyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),8-dien-5-one](/img/structure/B2844136.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)